molecular formula C10H11NO2 B13867169 5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde

5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde

Cat. No.: B13867169
M. Wt: 177.20 g/mol
InChI Key: CRFXEYVWCOCYMM-UHFFFAOYSA-N
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Description

5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 5-methoxy-2,3-dihydro-1H-indole-7-carboxylic acid

    Reduction: 5-methoxy-2,3-dihydro-1H-indole-7-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways . The methoxy and aldehyde groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the aldehyde group at the 7-position allows for unique reactivity and interactions with biological targets, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-13-9-4-7-2-3-11-10(7)8(5-9)6-12/h4-6,11H,2-3H2,1H3

InChI Key

CRFXEYVWCOCYMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)C=O)NCC2

Origin of Product

United States

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